Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H21NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride typically involves the reaction of tert-butylamine with methyl 2-oxo-2-(piperidin-2-yl)acetate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-tert-butylpiperidine-2-carboxylate
- Methyl 3-tert-butylpiperidine-2-carboxylate
- Ethyl 5-tert-butylpiperidine-2-carboxylate
Uniqueness
Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Biological Activity
Methyl 5-tert-butylpiperidine-2-carboxylate; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antiviral and neuropharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Methyl 5-tert-butylpiperidine-2-carboxylate; hydrochloride is a piperidine derivative characterized by its bulky tert-butyl group, which influences its pharmacokinetic properties. The chemical structure can be represented as follows:
This structure is significant as it impacts the compound's solubility, permeability, and interaction with biological targets.
Research indicates that piperidine derivatives, including methyl 5-tert-butylpiperidine-2-carboxylate, exhibit various mechanisms of action. Notably, they have been studied for their antiviral properties , particularly against influenza viruses. A study demonstrated that modifications in the piperidine structure could enhance anti-influenza activity by improving binding affinity to viral targets and altering metabolic stability .
Table 1: Structure-Activity Relationship (SAR) of Piperidine Derivatives
Compound | Structure | EC50 (μM) | Activity |
---|---|---|---|
P114F5 | Structure | 13.9 | Anti-influenza |
6a | Structure | 2.33 | Enhanced activity |
6b | Structure | 10.0 | Moderate activity |
The table above summarizes findings from a structure-activity relationship study demonstrating how specific modifications can lead to significant changes in biological activity.
Antiviral Activity
In vitro studies have shown that methyl 5-tert-butylpiperidine-2-carboxylate exhibits antiviral activity against several strains of influenza virus. The compound's mechanism involves inhibiting viral replication post-entry into host cells, which is critical for controlling viral infections .
Neuropharmacological Effects
Beyond antiviral properties, piperidine derivatives have been investigated for their neuropharmacological effects. For instance, some studies suggest that these compounds may act as GABA reuptake inhibitors , potentially offering therapeutic benefits for neurological disorders . The ability to modulate GABAergic neurotransmission is particularly relevant in the context of anxiety and depression treatment.
Case Studies
- Antiviral Efficacy : A study evaluated the efficacy of several piperidine derivatives against influenza A virus strains. Methyl 5-tert-butylpiperidine-2-carboxylate was among those tested, showing promising results with an EC50 value indicating effective inhibition of viral replication without significant cytotoxicity in mammalian cell lines .
- Neuropharmacological Assessment : Another research effort focused on the neuropharmacological profile of piperidine derivatives, including methyl 5-tert-butylpiperidine-2-carboxylate. The study highlighted its potential as a selective modulator of neurotransmitter systems, suggesting applications in treating mood disorders .
Properties
IUPAC Name |
methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQPJRHGVFCYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(NC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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